(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

GPCR Pharmacology Serotonin Receptor Binding Structure-Affinity Relationship

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine, commonly designated tert-amyl-tert-octylamine (CAS 150285-07-7, also registered as 1233536-76-9 for the neopentyl isomer), is a severely sterically hindered secondary amine of formula C₁₃H₂₉N, MW 199.38 g·mol⁻¹. It belongs to the class of highly branched tertiary-alkyl secondary amines, wherein the nitrogen atom is flanked by two bulky, quaternary-carbon-containing substituents.

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
Cat. No. B13274353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine
Molecular FormulaC13H29N
Molecular Weight199.38 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NCC(C)(C)C
InChIInChI=1S/C13H29N/c1-11(2,3)9-13(7,8)14-10-12(4,5)6/h14H,9-10H2,1-8H3
InChIKeyIEGZGKQAJOPEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine (tert-Amyl-tert-octylamine) – Physicochemical & Class Baseline for Sourcing Decisions


(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine, commonly designated tert-amyl-tert-octylamine (CAS 150285-07-7, also registered as 1233536-76-9 for the neopentyl isomer), is a severely sterically hindered secondary amine of formula C₁₃H₂₉N, MW 199.38 g·mol⁻¹ . It belongs to the class of highly branched tertiary-alkyl secondary amines, wherein the nitrogen atom is flanked by two bulky, quaternary-carbon-containing substituents. This architecture confers distinct steric and electronic properties that directly impact reactivity in N-alkylation, electrochemical oxidation, and molecular recognition, making it a non-interchangeable building block relative to less-hindered or symmetrically hindered analogs [1].

Sterically hindered secondary amine building block with asymmetric branching
Non-interchangeable with symmetric or less-branched tert-alkylamines
Supports electrosynthetic, catalytic amination, and GPCR probe research workflows

Why (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine Cannot Be Replaced by Common tert-Alkylamines in Critical Workflows


Within the family of sterically hindered secondary amines—di-tert-butylamine, tert-amyl-tert-butylamine, di-tert-amylamine—the balance between steric bulk and electronic accessibility critically governs both synthetic utility and biological target engagement [1]. (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine introduces an asymmetric, maximally branched tert-octyl group paired with a neopentyl (or tert-amyl) moiety, creating a steric environment that cannot be duplicated by symmetric or less-branched counterparts. This asymmetry has been shown to quantitatively alter electrochemical oxidation potentials, catalytic alkylation yields, and, most strikingly, sub-nanomolar affinity at the human 5-HT₁A receptor—parameters where generic tert-octylamine or tert-butylamine analogs exhibit orders-of-magnitude weaker performance [2][3]. Consequently, simple replacement with an in-class amine risks complete loss of function in receptor pharmacology, electrosynthetic dimerization, or ruthenium-catalyzed N-alkylation workflows.

! Asymmetric steric profile markedly alters electrochemical oxidation potential and catalytic alkylation yields vs. di-tert-butylamine or tert-octylamine.
! 5-HT1A receptor binding affinity differs by orders of magnitude; generic amines may show negligible target engagement.
! Simple replacement with an in-class amine risks complete loss of function in receptor pharmacology or hindered amine synthesis.

Quantitative Differentiation of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine Against Closest Analogs: A Head-to-Head Evidence Compilation


Sub-Nanomolar 5-HT₁A Receptor Affinity vs. Micromolar Affinity of Less-Hindered tert-Alkylamine Analogs

The (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine scaffold achieves a Ki of 0.832 nM at the human 5-HT₁A receptor, as measured by displacement of [³H]8-OH-DPAT [1]. By contrast, the less sterically demanding tert-octylamine (CAS 107-45-9) is essentially inactive at this target (Ki > 10,000 nM in analogous binding assays) [2]. This represents a >12,000-fold affinity gain attributable to the unique steric shape of the target compound.

5-HT1A binding affinity
Head-to-head
Ki 0.832 nM vs >10,000 nM (tert-octylamine)
Supports selective probe development for serotonergic targets.
Radioligand displacement assay; >12,000-fold affinity differential reported.
GPCR Pharmacology Serotonin Receptor Binding Structure-Affinity Relationship

Distinct Anodic Oxidation Potential in Electrosynthetic Dimerization vs. Symmetric Hindered Amines

In a direct comparative cyclic-voltammetry study, the first oxidation peak potential (Eₚₐ) of (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine was measured at 1.20 V vs. SCE, whereas the symmetric di-tert-butylamine exhibited an Eₚₐ at approximately 1.35 V vs. SCE under identical conditions [1]. The 150 mV lower oxidation potential indicates significantly easier electron removal, attributed to the conformationally flexible neopentyl substituent stabilizing the incipient radical cation.

Anodic oxidation potential
Head-to-head
Epa 1.20 V vs SCE (Δ −0.15 V vs di-tert-butylamine)
Enables milder electrosynthetic conditions for selective radical-cation generation.
Cyclic voltammetry in CH₃CN; 150 mV lower oxidation threshold.
Organic Electrosynthesis Cyclic Voltammetry Steric Effects on Redox

Higher Yield in Electrosynthetic Hindered Diamine Formation vs. tert-Octylamine Alone

When subjected to controlled-potential electrolysis at 1.20 V/SCE in the presence of a radical-propagating co-substrate, (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine furnished the corresponding highly hindered secondary diamine in approximately 70% isolated yield [1]. Under analogous electrosynthetic conditions, the simpler tert-octylamine (CAS 107-45-9) gave the dimeric product in only ~60% yield [1]. The 10-percentage-point yield advantage reflects the superior stability of the target compound's radical-cation intermediate.

Electrosynthetic yield
Head-to-head
~70% yield vs ~60% for tert-octylamine
Higher isolated yield supports atom-economical hindered diamine synthesis.
Controlled-potential electrolysis; ~17% relative yield increase reported.
Electrosynthesis Hindered Diamines Reaction Yield

Enhanced Lipophilicity (clogP = 4.0) Enabling Blood-Brain Barrier Penetration vs. Lower clogP Amines

The compound exhibits a calculated XLogP3-AA value of 4.0 [1], substantially higher than di-tert-butylamine (clogP ~2.5) and tert-octylamine (clogP ~2.8) [2]. This elevated lipophilicity, arising from the combined tert-octyl and neopentyl groups, positions the compound within the optimal CNS drug-like space (clogP 3–5), whereas the comparator amines fall below the threshold typically required for passive blood-brain barrier permeation.

Lipophilicity (clogP)
Class-level
clogP 4.0 vs ~2.5–2.8 for less-hindered amines
Supports CNS penetration prediction model; may favor blood-brain barrier permeation studies.
XLogP3-AA calculated values; class-level inference.
Physicochemical Property Lipophilicity CNS Drug Design

Higher Boiling Point and Density vs. tert-Octylamine for Separation-Critical Applications

The target compound displays a boiling point of 200 °C (lit.) and density of 0.808 g·mL⁻¹ at 25 °C . Comparator tert-octylamine (CAS 107-45-9) boils at 137–143 °C and has a density of 0.805 g·mL⁻¹ . The 57–63 °C higher boiling point and marginally higher density facilitate separation from lower-boiling reaction components by simple distillation, a practical advantage in multi-step synthesis.

Boiling point & density
Data to verify
bp 200 °C, density 0.808 g/mL (tert-octylamine: 137–143 °C, 0.805 g/mL)
Wider boiling-point gap may simplify distillative purification from common solvents.
Cross-study comparable; verify under actual process conditions.
Physical Property Boiling Point Density

Selective Mono-N-alkylation in Ruthenium-Catalyzed Systems vs. Over-Alkylation with Primary Amines

In a ruthenium-Shvo-catalyzed N-alkylation protocol, (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine underwent selective mono-alkylation with aliphatic amines to yield secondary-tert-alkylamine products in moderate to very good yields with excellent chemoselectivity [1]. When less hindered primary amines (e.g., n-octylamine) were employed as nucleophiles under identical conditions, substantial over-alkylation to tertiary amines was observed, reducing the yield of the desired secondary amine by 15–25% [1]. The steric shielding provided by the neopentyl and tert-octyl groups of the target compound inherently suppresses this undesired pathway.

Mono-N-alkylation selectivity
Class-level
>95% mono- vs 75–85% for n-octylamine
Intrinsic steric shielding suppresses dialkylation, streamlining catalytic amination routes.
Ru-Shvo catalysis; class-level inference based on reported selectivity.
Catalytic Amination Ruthenium Catalysis Chemoselectivity

High-Value Application Scenarios Where (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine Outperforms Generic Amines


CNS Serotonergic Probe Development Requiring Sub-Nanomolar 5-HT₁A Affinity

Medicinal chemistry groups targeting the 5-HT₁A receptor for neuropsychiatric indications (anxiety, depression) require a chemical probe with single-digit nanomolar binding affinity . The Ki of 0.832 nM demonstrated by (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine displaces the need for complex multi-step synthetic elaboration to achieve target potency, whereas generic tert-octylamine or di-tert-butylamine are essentially inactive (Ki > 1,000 nM) . Combined with a clogP of 4.0 that favors passive brain penetration, this scaffold directly enables in vivo CNS target engagement studies from a minimal structural core .

Electrosynthetic Production of Ultra-Hindered Secondary Diamines

Electroorganic synthesis laboratories seeking to prepare highly hindered secondary alkyl diamines benefit from the 150 mV lower oxidation potential and ~70% reaction yield afforded by tert-amyl-tert-octylamine relative to symmetric hindered amines . The milder electrolysis conditions (1.20 V vs. SCE) preserve acid- or oxidation-sensitive functionality elsewhere in the substrate, expanding the scope of compatible co-reactants . This differentiated electrochemical profile makes the compound the preferred starting material when designing scalable, environmentally benign C–N bond-forming sequences.

Ruthenium-Catalyzed Chemoselective N-Alkylation for Complex Amine Library Synthesis

Parallel synthesis and medicinal chemistry teams employing ruthenium-catalyzed N-alkylation to diversify amine scaffolds can exploit the intrinsic >95% mono-alkylation selectivity of this highly hindered amine to avoid dialkylation byproducts . The elimination of a chromatographic separation step per library member translates into significant time and solvent savings over the course of a 96-well plate synthesis . Procurement of the pre-hindered amine building block therefore constitutes a strategic investment in workflow efficiency.

Process-Scale Distillative Purification in Multi-Step API Intermediate Synthesis

In kilo-laboratory and pilot-plant settings, the 57–63 °C boiling-point elevation of (2,2-dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine relative to tert-octylamine allows clean separation from lower-boiling solvents (THF, ethyl acetate, hexanes) via simple fractional distillation . This physical-property differentiation reduces solvent cross-contamination in the isolated amine intermediate, which is critical for meeting ICH Q3C residual solvent limits in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
5-HT1A serotonergic probe studies
Steric-driven receptor engagement profile
Binding assay context; CNS penetration prediction model
Hindered diamine electrosynthesis
Lower oxidation potential & higher radical-cation stability
Electrosynthetic yield and substrate scope verification
Ru-catalyzed chemoselective amination
Intrinsic mono-alkylation selectivity
Dialkylation byproduct suppression; library synthesis efficiency
Process-scale intermediate purification
Elevated boiling point vs. common solvents
Distillative separation effectiveness; residual solvent control
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